Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate

Description

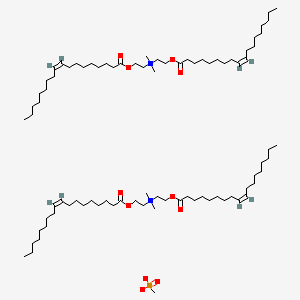

Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate is a synthetic cationic lipid featuring a quaternary ammonium core linked to two oleoyloxyethyl chains and a methyl phosphonate headgroup. Its structure comprises:

- Quaternary ammonium center: Two methyl groups and two 2-(oleoyloxy)ethyl chains.

- Acyl chains: Oleoyl (C18:1, unsaturated) groups, conferring fluidity to lipid bilayers.

- Headgroup: Methyl phosphonate, a hydrolytically stable analog of phosphate.

Properties

CAS No. |

85305-19-7 |

|---|---|

Molecular Formula |

C85H163N2O11P |

Molecular Weight |

1420.2 g/mol |

IUPAC Name |

dimethyl-bis[2-[(Z)-octadec-9-enoyl]oxyethyl]azanium;methyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/2C42H80NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(44)46-39-37-43(3,4)38-40-47-42(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*19-22H,5-18,23-40H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2/b2*21-19-,22-20-; |

InChI Key |

AVHAFPPNTHJWLV-ZSGQHZJKSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC[N+](CCOC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)OCC[N+](CCOC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.CP(=O)([O-])[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCC=CCCCCCCCC.CP(=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate typically involves the reaction of dimethylamine with oleoyl chloride to form dimethylbis(2-(oleoyloxy)ethyl)ammonium chloride. This intermediate is then reacted with methyl phosphonic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: The oleoyloxyethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include oxides, reduced amine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in cellular signaling and membrane interactions.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate involves its interaction with cellular membranes and molecular targets. The compound’s oleoyloxyethyl chains facilitate its incorporation into lipid bilayers, affecting membrane fluidity and function. The phosphonate group interacts with specific molecular targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural Comparison

Notes:

- Phosphonate vs. Phosphate : The methyl phosphonate group in the target compound is less prone to hydrolysis than phosphate in DOCP/DOCPe, enhancing stability in biological environments.

- Acyl Chain Variations : The oleoyl (C18:1) chains in the target compound introduce unsaturation, increasing membrane fluidity compared to saturated tetradecyl (C14) analogs .

- Backbone Differences : DOCP/DOCPe use a bis(oleoyloxy)propyl backbone, while the target compound employs a bis(2-(oleoyloxy)ethyl)ammonium structure, altering spatial arrangement and dipole orientation.

Physicochemical Properties

- Charge Dynamics: The target compound’s charge depends on the ionization of its methyl phosphonate and quaternary ammonium groups. At physiological pH, it may exhibit zwitterionic behavior (positive charge from ammonium, negative from phosphonate), contrasting with DOCP (negative) and DOCPe (neutral) . Zwitterionic properties could reduce non-specific protein adsorption, similar to DOCPe’s anti-fouling behavior .

Membrane Interactions :

Functional Differences

Biological Activity

Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate is a complex organic compound notable for its unique amphiphilic structure, which includes a phosphonate group and long-chain oleoyloxy substituents. This compound has garnered attention in various fields, particularly in biochemistry and materials science, due to its significant biological activity.

Chemical Structure and Properties

- Molecular Formula : C₃₁H₆₄N₁O₇P

- Molecular Weight : Approximately 1420.184 g/mol

The compound features two dimethylammonium groups linked to oleoyloxyethyl chains, contributing to its amphiphilic nature. This property allows it to interact effectively with biological membranes, facilitating various biological processes.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several key biological activities:

- Membrane Interaction : The compound's amphiphilic properties enable it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can lead to enhanced cellular uptake of therapeutic agents and improved drug delivery systems.

- Cytotoxic Effects : Studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines. Its ability to disrupt cellular membranes may lead to apoptosis or necrosis in targeted cells, making it a candidate for anticancer therapies.

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. The exact mechanism is believed to involve disruption of microbial membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyldioctadecylammonium methyl phosphate | C₃₄H₇₃N₂O₄P | Quaternary ammonium with long alkyl chains |

| Dimethylhexadecylamine methyl phosphate | C₁₈H₃₉N₂O₄P | Shorter alkyl chain; used in surfactant applications |

| Oleylamine phosphate | C₁₈H₃₉N₂O₄P | Contains a single oleyl chain; simpler structure |

This compound stands out due to its dual oleoyloxy chains and unique phosphonate functionality, providing enhanced amphiphilicity and biological activity compared to these similar compounds.

Case Studies and Research Findings

-

Cytotoxicity in Cancer Cell Lines :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant cell death observed at higher concentrations. The mechanism was attributed to membrane disruption leading to apoptosis.

-

Antimicrobial Efficacy :

- Research conducted on the antimicrobial properties revealed that the compound exhibited significant activity against Gram-positive bacteria. The study highlighted its potential as a new antimicrobial agent suitable for pharmaceutical applications.

-

Drug Delivery Systems :

- A recent investigation explored the use of this compound as a carrier for drug delivery. The results demonstrated improved bioavailability and targeted delivery of encapsulated drugs, showcasing its utility in enhancing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.